molecular formula C8H10OS B12828357 (3-(Mercaptomethyl)phenyl)methanol

(3-(Mercaptomethyl)phenyl)methanol

Cat. No.: B12828357
M. Wt: 154.23 g/mol
InChI Key: HXCZLQMLSGSSRZ-UHFFFAOYSA-N
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Description

(3-(Mercaptomethyl)phenyl)methanol: is an organic compound characterized by the presence of a mercaptomethyl group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Mercaptomethyl)phenyl)methanol typically involves the reaction of 3-bromomethylphenylmethanol with thiourea, followed by hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(Mercaptomethyl)phenyl)methanol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the mercaptomethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines, and other nucleophiles.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives, alcohol derivatives.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry: (3-(Mercaptomethyl)phenyl)methanol is used as a building block in organic synthesis. Its unique functional groups allow for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activities, particularly those involving thiol groups. It can also be used in the synthesis of biologically active molecules.

Medicine: The compound has potential applications in drug development, particularly in the design of molecules that can interact with thiol-containing enzymes or proteins. Its derivatives may exhibit pharmacological activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-(Mercaptomethyl)phenyl)methanol involves its interaction with thiol groups in enzymes or proteins. The mercaptomethyl group can form covalent bonds with cysteine residues, leading to the modulation of enzyme activity. This interaction can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

    (3-(Hydroxymethyl)phenyl)methanol: Similar structure but with a hydroxymethyl group instead of a mercaptomethyl group.

    (3-(Aminomethyl)phenyl)methanol: Contains an aminomethyl group instead of a mercaptomethyl group.

    (3-(Chloromethyl)phenyl)methanol: Features a chloromethyl group in place of the mercaptomethyl group.

Uniqueness: (3-(Mercaptomethyl)phenyl)methanol is unique due to the presence of the mercaptomethyl group, which imparts distinct chemical reactivity and biological interactions. This uniqueness makes it valuable in specific applications where thiol reactivity is desired.

Properties

IUPAC Name

[3-(sulfanylmethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-5-7-2-1-3-8(4-7)6-10/h1-4,9-10H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCZLQMLSGSSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CS)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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